molecular formula C8H13F3N2 B13328696 3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine

3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine

Cat. No.: B13328696
M. Wt: 194.20 g/mol
InChI Key: ITMFNIVBGBVCAR-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1-azabicyclo[222]octan-3-amine is a compound that features a trifluoromethyl group attached to a bicyclic amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine typically involves the introduction of the trifluoromethyl group into the bicyclic amine structure. One common method is the reaction of a suitable bicyclic amine precursor with trifluoromethylating agents under controlled conditions. For example, the use of trifluoroacetimidoyl chlorides in the presence of hydrazine hydrate and benzene-1,3,5-triyl triformate has been reported to yield trifluoromethylated products .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. These interactions can modulate biological pathways, leading to various effects depending on the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine is unique due to the combination of its bicyclic amine structure and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C8H13F3N2

Molecular Weight

194.20 g/mol

IUPAC Name

3-(trifluoromethyl)-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C8H13F3N2/c9-8(10,11)7(12)5-13-3-1-6(7)2-4-13/h6H,1-5,12H2

InChI Key

ITMFNIVBGBVCAR-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)(C(F)(F)F)N

Origin of Product

United States

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